molecular formula C13H13FN2O2S B230853 4-fluoro-3-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide

4-fluoro-3-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide

Cat. No.: B230853
M. Wt: 280.32 g/mol
InChI Key: BIJVNYRAWPCOEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-3-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide, commonly known as FMPS, is a chemical compound that has gained significant attention in the field of scientific research. FMPS is a sulfonamide derivative that has been widely used in biochemical and physiological studies due to its unique properties.

Mechanism of Action

FMPS selectively inhibits CAIX and CAXII isoforms by binding to their active sites. These isoforms are involved in maintaining the pH balance of cancer cells, and their inhibition leads to a decrease in pH, resulting in cellular damage and apoptosis.
Biochemical and Physiological Effects:
FMPS has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce tumor volume, and increase survival rates in animal models. Additionally, FMPS has been shown to have anti-inflammatory effects and can reduce the levels of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

FMPS has several advantages for lab experiments. It is a selective inhibitor of CAIX and CAXII isoforms, making it an attractive candidate for cancer therapy. Additionally, it has been shown to have low toxicity and can be easily synthesized in the laboratory. However, FMPS has some limitations, including its limited solubility in water and its potential to inhibit other carbonic anhydrase isoforms, leading to off-target effects.

Future Directions

FMPS has significant potential for future research in the field of cancer therapy. Further studies are needed to determine the optimal dosage and administration route for FMPS in humans. Additionally, research is needed to investigate the potential of FMPS in combination with other cancer therapies. Moreover, FMPS can be explored for its potential application in other diseases such as osteoporosis, glaucoma, and epilepsy.

Synthesis Methods

FMPS can be synthesized through a multi-step process involving several chemical reactions. The first step involves the preparation of 4-fluoro-3-methylbenzenesulfonyl chloride, which is then reacted with pyridine-4-methanol to form 4-fluoro-3-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide. The purity of the synthesized compound can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

FMPS has been widely used in scientific research due to its ability to selectively inhibit carbonic anhydrase IX (CAIX) and XII (CAXII) isoforms. These isoforms are overexpressed in various types of cancer cells, making them attractive targets for cancer therapy. FMPS has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment.

Properties

Molecular Formula

C13H13FN2O2S

Molecular Weight

280.32 g/mol

IUPAC Name

4-fluoro-3-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C13H13FN2O2S/c1-10-8-12(2-3-13(10)14)19(17,18)16-9-11-4-6-15-7-5-11/h2-8,16H,9H2,1H3

InChI Key

BIJVNYRAWPCOEL-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=NC=C2)F

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=NC=C2)F

Origin of Product

United States

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